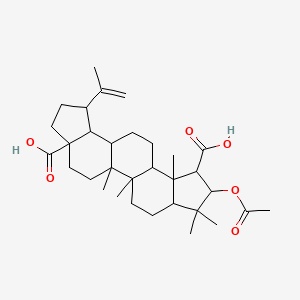

Ceathic acid acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El acetato de ácido ceático es un compuesto químico que pertenece a la categoría de derivados de ácidos carboxílicos. Es un éster formado por la reacción del ácido ceático y el ácido acético. Este compuesto es conocido por sus propiedades únicas y sus aplicaciones en diversos campos científicos, como la química, la biología, la medicina y la industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetato de ácido ceático se puede sintetizar mediante esterificación, donde el ácido ceático reacciona con el ácido acético en presencia de un catalizador, típicamente ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto éster. La ecuación de reacción es la siguiente:

Ceathic acid+Acetic acid→Ceathic acid acetate+Water

Métodos de producción industrial

A escala industrial, el acetato de ácido ceático se produce mediante procesos de esterificación continuos. Los reactivos se alimentan continuamente a un reactor y el producto se retira continuamente. Este método garantiza una alta eficiencia y rendimiento. Las condiciones de reacción se optimizan para mantener la temperatura y la presión deseadas, y el catalizador a menudo se recicla para reducir los costes.

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de ácido ceático experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar ácido ceático y ácido acético.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en sus componentes de alcohol y ácido.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el grupo acetato es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar nucleófilos como amoníaco (NH3) o aminas en condiciones básicas.

Principales productos formados

Oxidación: Ácido ceático y ácido acético.

Reducción: Alcohol y ácido acético.

Sustitución: Diversos ésteres sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El acetato de ácido ceático tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como disolvente en diversas reacciones químicas.

Biología: Sirve como precursor para la síntesis de compuestos biológicamente activos.

Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.

Industria: Se utiliza en la producción de polímeros, resinas y recubrimientos debido a su estabilidad química y reactividad.

Mecanismo De Acción

El mecanismo por el cual el acetato de ácido ceático ejerce sus efectos implica su interacción con dianas moleculares específicas. En sistemas biológicos, puede interactuar con enzimas y receptores, modulando su actividad. El grupo acetato puede hidrolizarse, liberando ácido acético, que puede participar en vías metabólicas. La parte de ácido ceático puede interactuar con componentes celulares, influyendo en diversos procesos bioquímicos.

Comparación Con Compuestos Similares

Compuestos similares

Ácido acético: Un ácido carboxílico simple con reactividad similar.

Acetato de etilo: Un éster con propiedades químicas similares pero diferentes aplicaciones.

Acetato de metilo: Otro éster con reactividad comparable pero usos distintos.

Unicidad

El acetato de ácido ceático es único debido a su combinación específica de ácido ceático y ácido acético, que le confiere propiedades químicas y biológicas distintas. Su versatilidad en diversas aplicaciones, desde la síntesis orgánica hasta la producción industrial, lo distingue de otros compuestos similares.

Propiedades

IUPAC Name |

16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTHVBZILGKTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)

![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)

![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)

![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)